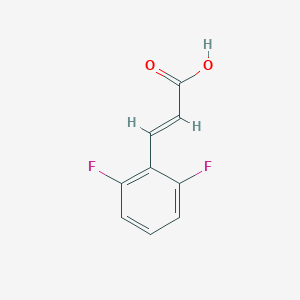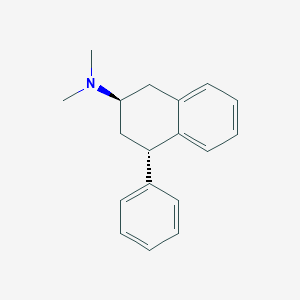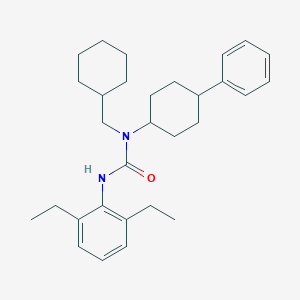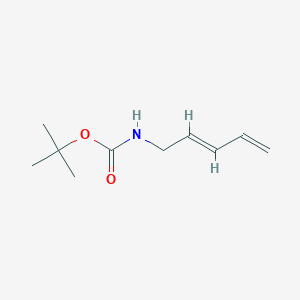
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-amine, also known as Boc-allylamine, is a chemical compound widely used in scientific research. It is a derivative of allylamine, an important building block in organic chemistry. Boc-allylamine is a white solid, soluble in organic solvents such as ethanol and methanol.
作用機序
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is an alkylating agent that can react with various nucleophiles, such as thiols and amines. It can also undergo Michael addition reactions with α,β-unsaturated carbonyl compounds. These reactions make N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene a versatile building block for the synthesis of bioactive compounds. The mechanism of action of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is based on its ability to modify the structure and function of target molecules.
Biochemical and Physiological Effects:
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene has been shown to have various biochemical and physiological effects. It can inhibit the activity of protein kinases and proteases, which are important enzymes involved in cellular signaling and regulation. N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene can also induce apoptosis, or programmed cell death, in cancer cells. These effects make N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene a promising compound for the development of anticancer drugs.
実験室実験の利点と制限
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene has several advantages for lab experiments. It is easy to synthesize and purify, and its reactivity can be easily controlled. It is also compatible with various reaction conditions and can be used in a wide range of synthetic reactions. However, N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene can be toxic and should be handled with care. It can also react with other nucleophiles in the reaction mixture, leading to side reactions and decreased yield.
将来の方向性
There are several future directions for the research and development of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene. One direction is the synthesis of novel peptidomimetics and bioactive compounds using N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene as a building block. Another direction is the development of new synthetic methods for N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene and its derivatives. Finally, the biological activity and toxicity of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene and its derivatives need to be further investigated to evaluate their potential as drug candidates.
Conclusion:
In conclusion, N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is a versatile building block widely used in scientific research. Its reactivity and compatibility with various reaction conditions make it a valuable tool for the synthesis of bioactive compounds. The future directions for the research and development of N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene are promising, and further investigation is needed to fully explore its potential.
合成法
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene can be synthesized through a multistep process. First, allylamine is protected with tert-butyloxycarbonyl (Boc) to form N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene. The Boc group is then removed with trifluoroacetic acid to obtain the final product. The yield of this reaction is typically high, and the purity of the product can be easily controlled through chromatography.
科学的研究の応用
N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of peptidomimetics, which are synthetic compounds that mimic the structure and function of peptides. Peptidomimetics have a wide range of applications in drug discovery, as they can be designed to target specific biological pathways. N-(tert-Butyloxycarbonyl)-2,4-pentadiene-1-aminene is also used in the synthesis of other bioactive compounds, such as inhibitors of protein kinases and proteases.
特性
CAS番号 |
157424-76-5 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
tert-butyl N-[(2E)-penta-2,4-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-7H,1,8H2,2-4H3,(H,11,12)/b7-6+ |
InChIキー |
WMOXWVRJMDXJKS-VOTSOKGWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC/C=C/C=C |
SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
正規SMILES |
CC(C)(C)OC(=O)NCC=CC=C |
同義語 |
Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





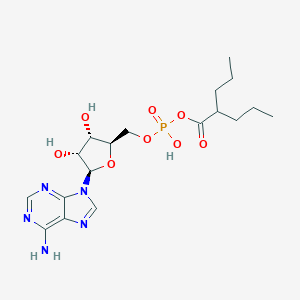



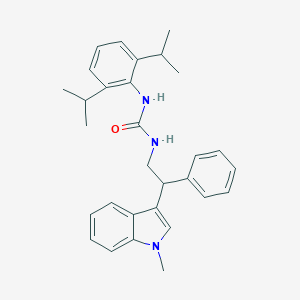
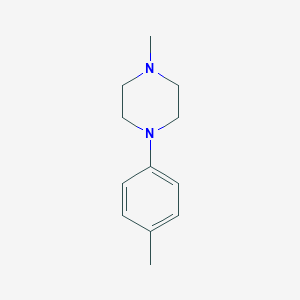
![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)
